molecular formula C25H30N4O4S B11607389 N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide

Cat. No.: B11607389
M. Wt: 482.6 g/mol
InChI Key: FLRAQUCXRDSKDE-NLRVBDNBSA-N
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Description

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a benzisothiazole moiety, and an ethoxybenzylidene hydrazine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized through the cyclization of o-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions.

    Hydrazone Formation: The benzisothiazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation with Ethoxybenzaldehyde: The hydrazone is condensed with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the ethoxybenzylidene hydrazone.

    Amidation: Finally, the ethoxybenzylidene hydrazone is reacted with cyclohexylamine and a suitable coupling agent (e.g., EDCI or DCC) to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine or amine.

    Substitution: The benzisothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine or amine derivatives.

    Substitution: Halogenated or nitrated benzisothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound could be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6 g/mol

IUPAC Name

N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-ethoxyphenyl)methylideneamino]amino]propanamide

InChI

InChI=1S/C25H30N4O4S/c1-2-33-21-14-12-19(13-15-21)18-26-29(17-16-24(30)27-20-8-4-3-5-9-20)25-22-10-6-7-11-23(22)34(31,32)28-25/h6-7,10-15,18,20H,2-5,8-9,16-17H2,1H3,(H,27,30)/b26-18+

InChI Key

FLRAQUCXRDSKDE-NLRVBDNBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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